2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole

Fluorescent Chemosensor Ion Recognition Calixarene

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole (CAS 25433-30-1) is a critical N^N ligand for luminescent Re(I), Ir(III), and Cu(I) complexes, enabling deep-red/NIR OLED emitters (~650 nm). Its 2-pyridyl substitution ensures selective Na⁺-induced fluorescence, essential for calixarene chemosensors that must discriminate sodium from potassium. For SAR antimicrobial studies, only this isomer provides the correct pharmacophore geometry. Insist on ≥98% purity to guarantee reproducible photoluminescence quantum yields.

Molecular Formula C13H9N3O
Molecular Weight 223.235
CAS No. 25433-30-1
Cat. No. B2364419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
CAS25433-30-1
Molecular FormulaC13H9N3O
Molecular Weight223.235
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H
InChIKeyQIKALNJWTVDPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole (CAS 25433-30-1): A Heterocyclic Scaffold with Differentiated Metal-Coordination and Photophysical Properties for Optoelectronic and Sensing Applications


2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole (CAS 25433-30-1) is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 2-position and a pyridin-2-yl group at the 5-position . This molecular architecture endows the compound with a rigid, conjugated π-system that enables strong UV absorption and fluorescence, while the pyridyl nitrogen provides a specific coordination site for metal ions [1]. The compound is primarily utilized as a building block or ligand in the synthesis of luminescent metal complexes (e.g., Re(I), Ir(III), Cu(I)) and as a fluorescent probe component [2]. Its utility is defined by quantifiable photophysical and coordination behaviors that distinguish it from positional isomers and derivatives with alternative aryl substitutions [3].

Why Generic 1,3,4-Oxadiazoles Cannot Substitute for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole in Performance-Critical Applications


Generic substitution within the 1,3,4-oxadiazole class is not feasible for applications requiring predictable photophysical output or selective metal-ion response. The specific placement of the pyridin-2-yl group dictates the compound's coordination geometry and electronic environment, directly influencing the emission wavelength, quantum yield, and lifetime of resulting metal complexes [1]. Positional isomers, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine (CAS 21398-08-3), exhibit distinct antimicrobial profiles and metal-binding behaviors due to altered nitrogen orientation [2]. Furthermore, the phenyl substituent's electronic nature, as opposed to electron-donating (e.g., tolyl) or electron-withdrawing (e.g., bromophenyl) groups, modulates the ligand's HOMO-LUMO gap and, consequently, the photoluminescence of its complexes [3]. The quantitative evidence presented below substantiates these critical performance differentiators.

Quantitative Differentiation Evidence for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole: Comparative Performance Data vs. Analogs


Fluorescence Response to Alkali Metal Ions: 2-Pyridyl vs. 2,5-Diphenyl Analogs in Calix[4]crown-Based Chemosensors

In a direct head-to-head comparison, a calix[4]crown chemosensor functionalized with 2-phenyl-5-(2-pyridyl)-1,3,4-oxadiazole (Probe 1a) exhibits a significant fluorescence enhancement in the presence of Na⁺, whereas the analogous sensor bearing a 2,5-diphenyl-1,3,4-oxadiazole moiety (Probe 1b) shows negligible change [1]. This differential behavior is directly attributable to the presence of the pyridyl nitrogen in Probe 1a, which facilitates selective Na⁺ coordination and a subsequent photo-induced electron transfer (PET) modulation [1].

Fluorescent Chemosensor Ion Recognition Calixarene

Photoluminescence Tuning in Re(I) Complexes: Impact of Phenyl vs. Tolyl and Benzimidazole Ligands

A cross-study comparison of Re(I) tricarbonyl complexes reveals that the ligand 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPO) yields distinct photophysical properties compared to its electron-rich analog 2-(pyridin-2-yl)-5-p-tolyl-1,3,4-oxadiazole (PTO) [1]. The study by Ge et al. established that ligands with stronger electron-donating groups increase both absorption and emissive energy of the Re(I) complex [1]. Furthermore, a related complex with a brominated ligand, Re(CO)₃(BrPO)Br, emits at 565 nm with an emission yield of 0.11 [2], providing a quantifiable benchmark for the effect of halogen substitution on the oxadiazole scaffold.

Rhenium Complex Photoluminescence OLED

Antimicrobial Activity Profile: Pyridine Positional Isomerism Dictates Antibacterial Spectrum

While direct antibacterial data for the target compound is limited in the public domain, class-level inference from a study on its positional isomer, 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine, demonstrates that the pyridine nitrogen position is critical for antimicrobial activity [1]. In that study, compounds exhibited good activity against Gram-positive Bacillus subtilis and Staphylococcus aureus, but poor activity against Gram-negative Escherichia coli and Klebsiella species [1]. This highlights that even a shift in the pyridine substitution pattern from the 2-position (target compound) to the 3-position (studied analogs) can alter the biological activity profile, reinforcing that this compound cannot be considered a generic substitute for its isomers.

Antimicrobial Structure-Activity Relationship Oxadiazole

Electronic Structure and Photophysical Predictability: DFT-Calculated Absorption and Emission of Ir(III) Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on a series of (C^N)₂Ir(N^N-X) complexes, where N^N is a 2-pyridyl-1,3,4-oxadiazole ligand, reveal that the absorption and emission wavelengths are dominated by the bidentate oxadiazole-pyridine ligand itself, with minimal impact from the X-substituent on the oxadiazole ring [1]. For the complex with X=phenyl (closest analog to the target compound's scaffold), the calculated lower-energy absorption is at 446 nm and the corresponding phosphorescent emission is at 650 nm [1]. This provides a computational benchmark that distinguishes this ligand class from others, such as those with different N^N ligands or C^N cyclometalating groups.

DFT Calculation Iridium Complex Phosphorescence

Optimal Application Scenarios for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole Based on Validated Differentiation Evidence


Design of Selective Fluorescent Chemosensors for Alkali Metal Ions

Leveraging the evidence from Section 3 that the pyridin-2-yl group enables selective Na⁺-induced fluorescence enhancement (unlike the 2,5-diphenyl analog) [1], this compound is optimally deployed as a functional component in calixarene or other macrocyclic chemosensor platforms. It is specifically suited for applications requiring the optical detection of sodium ions in organic or mixed solvent systems, where differentiation from potassium or cesium is critical [1].

Synthesis of Rhenium(I) Tricarbonyl Complexes for OLEDs and Light-Emitting Devices

As demonstrated by the cross-study comparison of Re(I) complexes [1][2], the target compound serves as a critical N^N diamine ligand (PPO) that defines the photoluminescent properties of the resulting complex. Researchers developing phosphorescent OLED emitters should select this ligand when a specific emission profile (influenced by the phenyl group's moderate electronic effect) is desired, as opposed to the blue-shifted emission from electron-rich tolyl analogs or the red-shifted, heavy-atom-influenced emission from brominated analogs [1][2].

Building Block for Phosphorescent Iridium(III) Complexes with Deep-Red Emission

Based on DFT calculations indicating that Ir(III) complexes with a 2-pyridyl-1,3,4-oxadiazole ancillary ligand exhibit phosphorescent emission around 650 nm [1], this compound is a predictable building block for synthesizing deep-red/NIR emitters. Its use is particularly relevant in the development of efficient OLEDs, light-emitting electrochemical cells (LECs), or bioimaging probes where emission in the therapeutic window is advantageous [1].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

Given the class-level evidence that pyridine positional isomerism significantly alters antimicrobial activity spectra [1], this specific 2-pyridyl isomer is essential for SAR campaigns exploring 1,3,4-oxadiazoles as antibacterial or antifungal agents. It should be procured and tested in parallel with its 3-pyridyl and 4-pyridyl isomers to precisely map the pharmacophore and optimize target engagement, as generic substitution is not supported by the biological data [1].

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